molecular formula C18H21N B12624521 (2S)-2-(1,1-Diphenylethyl)pyrrolidine CAS No. 920756-62-3

(2S)-2-(1,1-Diphenylethyl)pyrrolidine

Cat. No.: B12624521
CAS No.: 920756-62-3
M. Wt: 251.4 g/mol
InChI Key: MKODEDNRWUSLPQ-KRWDZBQOSA-N
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Description

(2S)-2-(1,1-Diphenylethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a diphenylethyl group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The protecting group is then removed under mild conditions to yield the desired product . Another approach involves the use of triflic acid to mediate the formation of pyrrolidine derivatives via tandem alkynyl aza-Prins–Ritter reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,1-Diphenylethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(2S)-2-(1,1-Diphenylethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(1,1-Diphenylethyl)pyrrolidine is unique due to its chiral nature and the presence of both the pyrrolidine ring and the diphenylethyl group. This combination of features makes it a valuable compound in asymmetric synthesis and other specialized applications.

Properties

CAS No.

920756-62-3

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

(2S)-2-(1,1-diphenylethyl)pyrrolidine

InChI

InChI=1S/C18H21N/c1-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

MKODEDNRWUSLPQ-KRWDZBQOSA-N

Isomeric SMILES

CC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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